physicochemical properties of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
physicochemical properties of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Characterization of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Foreword: The Strategic Imperative of Physicochemical Profiling
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The attrition of promising drug candidates during late-stage development due to poor pharmacokinetic profiles represents a significant financial and scientific burden. At the heart of a molecule's in vivo fate—its absorption, distribution, metabolism, excretion, and toxicity (ADMET)—lie its fundamental physicochemical properties.[1][2] These characteristics, including solubility, lipophilicity, and ionization state, govern how a compound interacts with the complex biological milieu of the human body.[3][4]
This guide focuses on 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, a molecule belonging to the tetrahydroisoquinoline class. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active agents.[5] While specific experimental data for the 8-carboxylic acid isomer is not extensively documented in public literature, this document serves as a comprehensive framework for its characterization. As Senior Application Scientists, our goal is not merely to present data but to provide a robust, logic-driven approach to generating and interpreting it. We will detail the gold-standard methodologies required to build a complete physicochemical profile, explaining the causal reasoning behind each experimental choice. This approach ensures that the resulting data is not only accurate but also actionable for researchers, scientists, and drug development professionals.
Molecular Identity and Core Properties
A thorough understanding begins with the molecule's fundamental identity. 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a structurally complex molecule featuring a tertiary amine, a carboxylic acid, and two aromatic rings. These functional groups are expected to dominate its physicochemical behavior.
Chemical Structure:
The table below summarizes the core identifiers and computationally predicted properties. It is imperative to note that predicted values serve as a starting point for experimental design, not a replacement for empirical measurement.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇NO₂ | (Calculated) |
| Molecular Weight | 267.32 g/mol | (Calculated) |
| CAS Number | Not available | - |
| Predicted logP | ~2.5 - 3.5 | (Algorithmic Estimation) |
| Predicted pKa (Acidic) | ~4.0 - 5.0 | (Carboxylic Acid Moiety)[6] |
| Predicted pKa (Basic) | ~8.5 - 9.5 | (Tertiary Amine Moiety)[6] |
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its ability to be formulated for intravenous administration.[7] Poor solubility is a leading cause of failure for oral drug candidates. We will describe the gold-standard thermodynamic shake-flask method for its determination.
Rationale for Method Selection
The shake-flask method (OECD Guideline 105) is considered the "gold standard" because it measures thermodynamic solubility, representing the true equilibrium saturation point of the compound in a given medium. This is distinct from kinetic solubility assays, which can overestimate solubility due to the formation of supersaturated or amorphous precipitated states, especially when using DMSO stock solutions. For definitive characterization, thermodynamic solubility is paramount.
Experimental Protocol: Thermodynamic Solubility Determination
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Preparation: Add an excess amount of solid 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid to a series of vials containing buffered solutions at physiologically relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4).
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Causality: Testing at multiple pH values is crucial for an ionizable compound. The carboxylic acid will be protonated and less soluble at low pH, while the amine will be protonated. At high pH, the carboxylic acid will be deprotonated (ionized) and more soluble.
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.
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Causality: Equilibrium is reached when the rate of dissolution equals the rate of precipitation. Shorter incubation times risk underestimating the true thermodynamic solubility.
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Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the saturated supernatant.
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Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase and quantify the compound concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve.
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Self-Validation: The use of a validated, specific HPLC method ensures that the measured concentration corresponds only to the parent compound, avoiding interference from potential degradants or impurities.
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Workflow Visualization
Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.
Lipophilicity: Balancing Permeability and 'Off-Target' Effects
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a double-edged sword. It is essential for membrane permeability and target binding but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased risk of toxicity.[7][8] It is most commonly expressed as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.
Rationale for Method Selection
The shake-flask method using n-octanol and a buffered aqueous phase is the traditional and most reliable method for determining logP/D values. It directly measures the partitioning of the compound between two immiscible phases, providing a result with clear physical meaning. While chromatographic methods exist for high-throughput screening, the shake-flask method remains the standard for definitive characterization.
Experimental Protocol: Shake-Flask logD₇.₄ Determination
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Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the PBS buffer by mixing them vigorously and allowing the phases to separate.
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Causality: Pre-saturation of both phases is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.
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Partitioning: Add a known amount of the compound (from a stock solution in a minimal amount of solvent like acetonitrile) to a vial containing a defined volume of the pre-saturated buffer and pre-saturated n-octanol (e.g., 2 mL of each).
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Equilibration: Cap the vial and shake vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the aqueous and octanol layers.
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Quantification: Determine the concentration of the compound in both the aqueous phase (C_aq) and the octanol phase (C_oct) using a validated HPLC-UV method.
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Self-Validation: Quantifying the compound in both phases and performing a mass balance check (ensuring the total amount recovered equals the initial amount added) is a crucial validation step to confirm the accuracy of the measurement.
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Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀(C_oct / C_aq).
Workflow Visualization
Caption: Lipophilicity (logD) Determination via Shake-Flask Method.
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
The pKa is the pH at which a compound is 50% ionized and 50% neutral. For 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, which has both an acidic (carboxylic acid) and a basic (tertiary amine) center, determining these two pKa values is essential.[9] The ionization state dictates solubility, permeability, receptor binding, and metabolic stability.
Rationale for Method Selection
Potentiometric titration is a highly accurate and reliable method for pKa determination, especially for compounds with good water solubility. It involves monitoring the pH of a solution as a titrant (acid or base) is added, allowing for the direct measurement of the pH at the half-equivalence points. For less soluble compounds, UV-metric or capillary electrophoresis methods can be employed.
Experimental Protocol: Potentiometric Titration
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Solution Preparation: Accurately weigh the compound and dissolve it in a solution of known ionic strength (e.g., 0.15 M KCl) to a precise concentration. Water should be degassed and carbon-dioxide free to prevent interference from carbonic acid.
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Causality: Maintaining a constant ionic strength minimizes variations in activity coefficients, leading to a more accurate pKa measurement.
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Titration (Acidic pKa): Start with the compound in its fully basic form (pH > 11). Titrate the solution with a standardized solution of HCl (e.g., 0.1 M), recording the pH with a calibrated electrode after each incremental addition of acid.
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Titration (Basic pKa): Start with the compound in its fully acidic form (pH < 2). Titrate the solution with a standardized solution of KOH (e.g., 0.1 M), again recording the pH after each incremental addition.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve using specialized software that fits the data to the Henderson-Hasselbalch equation. The pKa corresponds to the pH at the half-volume point between equivalence points.
Workflow Visualization
Caption: pKa Determination Workflow via Potentiometric Titration.
Conclusion
The successful progression of a drug candidate is inextricably linked to its physicochemical properties. For a molecule like 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, a comprehensive understanding of its solubility, lipophilicity, and ionization state is not merely academic—it is a strategic necessity. While public data on this specific isomer is sparse, the experimental frameworks detailed in this guide provide a clear, robust, and scientifically rigorous path to its full characterization. By adhering to these gold-standard, self-validating protocols, researchers can generate the high-quality data needed to make informed decisions, optimize molecular design, and ultimately increase the probability of success in the complex journey of drug development.
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Stoyanov, R. S., & Philipova, T. S. (2014). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 19(9), 13327-13342. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
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